molecular formula C16H26Cl2N2 B1395083 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219957-71-7

1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

カタログ番号: B1395083
CAS番号: 1219957-71-7
分子量: 317.3 g/mol
InChIキー: BXXAPEWZYCNHNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound of significant interest in neuroscience and pharmacology research. It is structurally characterized as a tetrahydroquinoline derivative and is closely related to compounds that act as ligands for nicotinic acetylcholine receptors (nAChRs). Its core research value lies in its potential to interact with these receptor systems, particularly as a structural analog of other well-studied tetrahydroquinolines. Researchers utilize this compound primarily as a chemical tool to investigate cholinergic signaling and neuronal communication. Its mechanism of action is believed to involve binding to nAChR subtypes, which are crucial for cognitive processes, making it relevant for studies exploring neurodegenerative pathways . The dihydrochloride salt form ensures enhanced stability and solubility for experimental use in in vitro assays and screening applications . This product is intended for research purposes only by trained professionals and is strictly not for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

1-(2-piperidin-3-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-8-16-15(6-1)7-4-11-18(16)12-9-14-5-3-10-17-13-14;;/h1-2,6,8,14,17H,3-5,7,9-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXAPEWZYCNHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₁₆H₂₆Cl₂N₂
  • CAS Number: 1219957-71-7
  • Molecular Weight: 303.30 g/mol
  • Solubility: Soluble in water due to the presence of dihydrochloride salts.

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Research indicates that it may act on the central nervous system (CNS) and exhibit cardioprotective effects.

Neurotransmitter Modulation

Studies suggest that the compound has effects on neurotransmitter systems, particularly in modulating dopamine and norepinephrine levels, which can influence mood and cognitive functions.

Cardiovascular Effects

In isolated guinea pig atria, compounds related to tetrahydroquinoline derivatives have shown bradycardic effects, indicating potential applications in treating cardiovascular conditions .

Biological Activities

  • Antiproliferative Activity
    • Recent studies have indicated that derivatives of tetrahydroquinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.20 µM for a related compound in inhibiting tumor growth in vitro .
  • Bradycardic Effects
    • The compound has been evaluated for its bradycardic activity in isolated cardiac tissues. Modifications to the piperidine moiety have led to the identification of potent agents that specifically reduce heart rate without adversely affecting contractility .
  • Anti-inflammatory Properties
    • Emerging research suggests that tetrahydroquinoline derivatives may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses. This could be particularly relevant for autoimmune conditions where Th17 cells play a crucial role .

Case Studies

StudyFindings
Guinea Pig Atria Study Demonstrated significant bradycardic activity with modifications leading to enhanced specificity .
Cancer Cell Line Assay Showed promising antiproliferative effects with IC50 values as low as 0.20 µM in specific tumor types .
RORγt Inhibition Investigated the potential for autoimmune disease treatment via modulation of Th17 cell activity, highlighting the compound's versatility .

科学的研究の応用

Neuropharmacology

Research indicates that 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride exhibits neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative disorders such as Parkinson's disease and depression.

Case Study: Neuroprotection in Parkinson's Disease

A study published in the Journal of Medicinal Chemistry demonstrated that this compound could reduce neuroinflammation and oxidative stress in animal models of Parkinson's disease. The mechanism was attributed to its ability to inhibit pro-inflammatory cytokines while enhancing antioxidant defenses .

Antidepressant Activity

The compound has been evaluated for its antidepressant-like effects in preclinical models. Its piperidine structure is believed to interact with serotonin receptors, thereby influencing mood regulation.

Case Study: Behavioral Studies

In a series of behavioral tests (e.g., forced swim test and tail suspension test), animals treated with this compound showed significant reductions in despair-like behavior compared to control groups . This suggests potential utility as an antidepressant agent.

Anticancer Properties

Emerging studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The tetrahydroquinoline backbone is known for its ability to interact with DNA and inhibit cell proliferation.

Case Study: In Vitro Studies on Cancer Cell Lines

Research published in Cancer Letters reported that the compound exhibited cytotoxic effects on various human cancer cell lines including breast and lung cancer cells. The study highlighted its ability to induce cell cycle arrest and promote apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary findings indicate activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a role as a potential lead compound for developing new antibiotics .

類似化合物との比較

Key Structural Differences

The compound’s closest analogs differ in substituent positions, linker groups, and counterions. Key examples include:

Compound Name Substituent Position/Linker Molecular Formula Molar Mass (g/mol) Key Features Reference
1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-THQ·2HCl 3-Piperidinyl, ethyl linker C₁₆H₂₄Cl₂N₂ 339.29 (estimated) Dihydrochloride salt Target
1-(4-Piperidinylmethyl)-1,2,3,4-THQ·2HCl 4-Piperidinyl, methyl linker C₁₅H₂₄Cl₂N₂ 303.27 Room-temperature storage, irritant
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-THQ·2HCl Piperidin-1-yl, ethyl linker, oxo group C₁₇H₂₅Cl₂N₃O 382.31 Thiophene-carboximidamide moiety
6-Methyl-1,2,3,4-THQ 6-Methyl substituent C₁₀H₁₃N 147.22 Simple alkyl substitution

Key Observations :

  • Positional Isomerism : The substitution of piperidine at the 3-position (target compound) versus 4-position () may alter receptor binding and pharmacokinetics due to steric and electronic differences.
  • Salt Forms : Dihydrochloride salts (target, ) improve aqueous solubility compared to free bases () .

Physicochemical Properties

Property Target Compound (Estimated) 1-(4-Piperidinylmethyl)-THQ·2HCl Compound 17d (STAT5 Inhibitor)
Molar Mass ~339.29 303.27 ~450 (exact not provided)
Melting Point Not reported Not reported 135°C
Solubility High (due to HCl salt) Moderate in polar solvents Soluble in DMSO
Purity (HPLC) Not reported Not reported 99.1%

Pharmacological Potential

  • Antidepressant Activity: Piperazine-substituted tetrahydroisoquinolines (, e.g., compound 16) exhibit affinity for 5-HT1A receptors, suggesting the target compound may share serotoninergic activity due to structural similarity .
  • STAT5 Inhibition: Indole- and aryl-substituted tetrahydroquinolines () inhibit STAT5 signaling, a pathway implicated in cancer. The target’s piperidine group may modulate selectivity for similar targets .

準備方法

Synthesis via Alkylation of Tetrahydroquinoline Derivatives

One of the most common methods involves alkylating a tetrahydroquinoline precursor with a suitable halogenated side-chain precursor.

Step Reagents & Conditions Key Features Reference
1. Preparation of tetrahydroquinoline core Cyclization of phenethylamines or reduction of quinoline derivatives Forms the heterocyclic core ,
2. Alkylation with 3-chloropropylpiperidine Alkyl halide (e.g., 3-chloropropylpiperidine), base (e.g., K2CO3), solvent (e.g., acetonitrile) Introduces the piperidinyl side chain
3. Quaternization or salt formation Acidification with HCl to form dihydrochloride salt Stabilizes the compound

Example Reaction:

Tetrahydroquinoline + 3-chloropropylpiperidine → 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline

Transfer Hydrogenation and Stereoselective Synthesis

Enantioselective synthesis often employs transfer hydrogenation of precursor dihydroisoquinoline derivatives using chiral Ru(II) complexes, as described in. This method provides high enantiomeric excess and allows for stereoselective introduction of the side chain.

Step Reagents & Conditions Notes Reference
1. Starting material 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Readily available
2. Transfer hydrogenation Chiral Ru(II) complex, hydrogen source Achieves stereoselectivity
3. Alkylation with appropriate halides To introduce the side chain Final functionalization

Multi-Component and Modular Approaches

Alternative routes involve multi-component reactions or coupling strategies, such as amide or ester formation followed by cyclization or substitution, as exemplified in.

Step Reagents & Conditions Features Reference
1. Synthesis of intermediate Ester hydrolysis, amidation Versatile intermediates
2. Side-chain attachment Alkylation or coupling reactions Modular approach
3. Salt formation Acidification with HCl Dihydrochloride salt

Reaction Conditions and Optimization

Parameter Typical Range Remarks Reference
Solvent Acetonitrile, ethanol, dichloromethane Choice depends on step ,
Temperature 0°C to 80°C For alkylation, cyclization ,
Reaction Time 1–24 hours Monitored via TLC or LC-MS ,
Catalyst Chiral Ru(II), base (K2CO3) For stereoselective synthesis

Notes on Synthesis and Purification

  • Salt formation: The final dihydrochloride salt is typically obtained by acidification of the free base with gaseous HCl or HCl in alcohol, followed by recrystallization.
  • Enantiomeric purity: Achieved through transfer hydrogenation with chiral catalysts, with purity verified via chiral HPLC.
  • Yield optimization: Reaction parameters such as temperature, solvent, and reagent equivalents are optimized to maximize yield and stereoselectivity.

Summary of Key Data

Method Starting Material Main Reaction Final Product Yield Reference
Alkylation Tetrahydroquinoline Nucleophilic substitution 60–85%
Transfer Hydrogenation Dihydroisoquinoline Stereoselective reduction 70–90%
Multi-step Modular Various intermediates Coupling, amidation Variable

Q & A

Q. What are the established synthetic routes for 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride?

The synthesis typically involves multi-step reactions, including alkylation or nucleophilic substitution to introduce the piperidinyl-ethyl moiety to the tetrahydroquinoline core. For example:

  • Step 1 : Formation of the tetrahydroquinoline backbone via cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the 3-piperidinyl ethyl group via alkylation using 2-(3-piperidinyl)ethyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Step 3 : Salt formation (dihydrochloride) by treating the free base with HCl in ethanol or ether .
    Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Yields range from 27% to 74%, depending on steric and electronic factors .

Q. How is structural confirmation performed for this compound?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and NH/amine protons (broad signals) .
    • ESI-MS : Molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) confirm the molecular weight .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl) .
  • X-ray Crystallography : Optional for absolute configuration determination in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., HCl salt formation) .
  • Example : A study on tetrahydroquinoline analogs achieved a 48.3% yield by optimizing reaction time (12–24 hrs) and stoichiometry (1:1.2 ratio of tetrahydroquinoline to alkylating agent) .

Q. What methodologies are used to evaluate biological activity in this compound class?

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 5-HT1A receptor affinity) using transfected cell membranes .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., STAT5 inhibition in leukemia cells) .
  • Pharmacokinetics :
    • LogP Measurement : Reverse-phase HPLC to assess lipophilicity, critical for blood-brain barrier penetration .
    • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis .

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) affect activity?

  • Key Findings :
    • Electron-Withdrawing Groups (e.g., Cl, F): Enhance receptor binding affinity but may reduce solubility .
    • Polar Groups (e.g., -COOH, -NH₂): Improve water solubility but decrease membrane permeability .
    • Piperidinyl vs. Piperazinyl : Piperazinyl analogs show higher 5-HT1A affinity, while piperidinyl derivatives exhibit better metabolic stability .
  • Example : Methyl substitution at position 1 of tetrahydroquinoline increased lipophilicity (LogP +0.5) but reduced in vivo half-life by 30% .

Q. How can researchers resolve contradictions in biological data across studies?

  • Case Study : Discrepancies in IC₅₀ values for STAT5 inhibition (e.g., 17d: 99.1% purity vs. 17g: 99.3%) may arise from:
    • Assay Variability : Standardize protocols (e.g., cell line, incubation time).
    • Compound Purity : Re-test batches with HPLC (≥99% purity) .
    • Structural Confirmation : Re-analyze NMR/ESI-MS to rule out isomerism .

Q. What is the proposed mechanism of action for analogs of this compound?

  • STAT5 Inhibition : Binds to the SH2 domain of STAT5, blocking dimerization and DNA binding in myeloid leukemia cells .
  • 5-HT1A Modulation : Acts as a partial agonist, stabilizing receptor conformations that reduce cAMP production .
  • Enzyme Interaction : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, affecting drug metabolism .

Q. How are analytical methods adapted for purity assessment in complex matrices?

  • Titration : Non-aqueous titration (alcohol solvent, 0.1N HClO₄) for amine quantification .
  • HPLC-DAD : Reverse-phase C18 column (gradient: MeOH/H₂O + 0.1% TFA) to separate degradation products .
  • Impurity Profiling : LC-HRMS identifies byproducts (e.g., N-oxide formation during storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 2
1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。